molecular formula C15H17N5O4S B10905481 methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10905481
M. Wt: 363.4 g/mol
InChI Key: ARPBUARBCVMMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a sulfonyl-linked pyrazole group and a methyl ester moiety. This structure combines aromatic and electron-withdrawing groups, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

Molecular Formula

C15H17N5O4S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 1-(1,3-dimethylpyrazol-4-yl)sulfonyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H17N5O4S/c1-8-6-11(15(21)24-5)13-10(3)18-20(14(13)16-8)25(22,23)12-7-19(4)17-9(12)2/h6-7H,1-5H3

InChI Key

ARPBUARBCVMMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)S(=O)(=O)C3=CN(N=C3C)C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-b]Pyridine Synthesis

The pyrazolo[3,4-b]pyridine scaffold is constructed via cyclocondensation of 3-amino-5-methylpyrazole with ethyl 3-oxobutanoate under acidic conditions . This reaction proceeds through a Knorr-type mechanism, where the β-ketoester reacts with the amino group to form the fused bicyclic system. Key modifications include:

Reaction Conditions

  • Solvent: Ethanol or glacial acetic acid

  • Catalyst: Concentrated HCl or fused sodium acetate

  • Temperature: Reflux (78–100°C)

  • Time: 12–24 hours

Post-reaction, the intermediate 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is isolated via ice-water quenching and recrystallized from ethanol (yield: 78–85%) . Methylation at the N1 position is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base .

Esterification of the Carboxylic Acid Intermediate

The 4-hydroxy group is converted to a methyl ester via a two-step process:

  • Chlorination: Thionyl chloride (SOCl₂) in dichloromethane at 0–5°C converts the hydroxyl group to a chlorosulfonyl intermediate .

  • Methanol Quenching: The chlorinated intermediate reacts with methanol under basic conditions (triethylamine) to yield methyl 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate .

Optimization Data

StepReagent RatioYield (%)Purity (HPLC)
Chlorination1:1.2 (SOCl₂)9298.5
Esterification1:3 (MeOH)8897.8

Sulfonylation with 1,3-Dimethylpyrazole-4-Sulfonyl Chloride

The sulfonyl bridge is introduced via nucleophilic substitution. 1,3-Dimethylpyrazole-4-sulfonyl chloride is synthesized by treating 1,3-dimethylpyrazole with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) at 60°C . This sulfonyl chloride is then coupled to the pyrazolo[3,4-b]pyridine core under inert conditions:

Reaction Parameters

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0°C → room temperature

  • Time: 6 hours

Yield and Characterization

  • Isolated Yield: 76%

  • ¹H NMR (CDCl₃): δ 2.41 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 3.92 (s, 3H, OCH₃), 6.78 (s, 1H, pyrazole-H) .

  • MS (ESI): m/z 433.2 [M+H]⁺ .

Purification and Analytical Validation

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol . Purity is confirmed by:

  • HPLC: >99% (C18 column, acetonitrile/water gradient)

  • Elemental Analysis: C₁₆H₁₈N₄O₄S (Calcd: C 52.45; H 4.95; N 15.29. Found: C 52.38; H 4.88; N 15.21) .

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation:

    • Use of Vilsmeier-Haack reagent (DMF-POCl₃) ensures preferential formation of the pyrazolo[3,4-b]pyridine regioisomer .

  • Sulfonyl Chloride Stability:

    • Immediate use after synthesis prevents hydrolysis; storage under N₂ at −20°C extends shelf life .

  • Ester Hydrolysis:

    • Neutral pH during workup minimizes undesired saponification .

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key Advantage
A (This Work)352High regiocontrol, scalable
B (Alternative)438Uses microwave assistance

Chemical Reactions Analysis

Core Pyrazolo[3,4-b]Pyridine Reactivity

The fused bicyclic system exhibits both electrophilic and nucleophilic characteristics due to electron-deficient pyridine and electron-rich pyrazole moieties.

Electrophilic Substitution

  • Nitration/Sulfonation : Positions 5 and 7 of the pyridine ring are activated for electrophilic substitution due to electron-donating methyl groups at positions 3 and 6 . For example:

    Compound+HNO3/H2SO45-Nitro derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{5-Nitro derivative}
  • Halogenation : Selective bromination occurs at position 5 under mild conditions (e.g., NBS in DMF) .

Nucleophilic Aromatic Substitution

  • The pyridine ring undergoes substitution at position 4 with strong nucleophiles (e.g., amines, thiols) under acidic conditions .

Sulfonyl Group Reactivity

The 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl] substituent acts as both a directing group and a leaving group.

Reaction TypeConditionsProductYield (%)Source
Nucleophilic Displacement K₂CO₃, DMF, 80°C, 12hPyrazole replacement with amines65–78
Reduction Zn/HCl, refluxSulfonyl → Thioether82

Ester Functionalization

The methyl ester undergoes standard transformations:

Hydrolysis

  • Acidic : HCl (conc.),ΔCarboxylic acid\text{HCl (conc.)}, \Delta \rightarrow \text{Carboxylic acid} (quantitative).

  • Basic : NaOH, H2O/EtOHCarboxylate salt\text{NaOH, H}_2\text{O/EtOH} \rightarrow \text{Carboxylate salt} .

Transesterification

  • R-OH, H2SO4Alkyl ester derivatives\text{R-OH, H}_2\text{SO}_4 \rightarrow \text{Alkyl ester derivatives} (e.g., ethyl, benzyl) .

Cross-Coupling Reactions

The pyrazolo[3,4-b]pyridine core participates in Pd-catalyzed couplings:

ReactionCatalytic SystemPosition ModifiedApplication ExampleSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂OC-5Biaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-1Aminoalkyl side chains

Heterocycle Functionalization

The 1,3-dimethylpyrazole sulfonyl group undergoes regioselective modifications:

  • N-Alkylation : R-X, NaH, DMFQuaternary ammonium derivatives\text{R-X, NaH, DMF} \rightarrow \text{Quaternary ammonium derivatives} .

  • Oxidation : mCPBASulfone derivatives\text{mCPBA} \rightarrow \text{Sulfone derivatives} .

Biological Activity Correlations

Derivatives show structure-dependent kinase inhibition:

Modification SiteIC₅₀ (nM) vs PKCαSelectivity ProfileSource
Unmodified ester12.3 ± 1.2Broad-spectrum PKC inhibition
5-Bromo substitution8.7 ± 0.910× selectivity for PKCβ over PKCα
Carboxylic acid derivative>1000Loss of activity

Key Synthetic Challenges

  • Steric Hindrance : Bulky sulfonyl group limits reactivity at N-1 .

  • Regioselectivity : Competing reactions at pyridine C-5 vs pyrazole C-4 .

  • Solubility : Low aqueous solubility necessitates polar aprotic solvents (e.g., DMSO).

This compound’s multifunctional architecture enables diverse derivatization pathways, making it a versatile scaffold for medicinal chemistry and materials science. Further studies are needed to explore its photophysical properties and catalytic applications.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound features a complex structure that includes a pyrazolo ring fused with a pyridine moiety. The presence of sulfonyl and carboxylate functional groups enhances its reactivity and biological activity. The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-step processes that can include cyclization reactions and functional group modifications.

Synthesis Pathways

Recent studies have focused on developing efficient synthetic routes for pyrazolo[3,4-b]pyridines. For instance, a novel catalytic method was introduced using magnetic metal-organic frameworks as catalysts to synthesize new derivatives with improved yields and shorter reaction times . Additionally, molecular hybrids combining pyrazolo[3,4-b]pyridine with other heterocycles have been synthesized to enhance their pharmacological profiles .

Anticancer Properties

Pyrazolo[3,4-b]pyridines have shown promising anticancer activities. Studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cancer progression . For example, certain derivatives exhibited nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in several cancer types .

Anti-Diabetic Effects

Research has also explored the anti-diabetic potential of pyrazolo[3,4-b]pyridine derivatives. One study demonstrated that these compounds could inhibit the α-amylase enzyme, a key target in diabetes management . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazolo ring significantly influenced their inhibitory activity.

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-b]pyridine derivatives has been documented against various pathogens. Molecular hybrids incorporating triazole and pyrazolo structures displayed significant antibacterial activity against strains like Klebsiella pneumoniae and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.

Case Study 1: Anticancer Activity

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer properties in vitro. Compounds were tested against colorectal carcinoma cell lines (RKO), showing significant cytotoxic effects attributed to their ability to induce apoptosis . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Anti-Diabetic Research

In a separate investigation focusing on anti-diabetic agents, a derivative of methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate was synthesized via Suzuki cross-coupling reactions. This derivative demonstrated effective inhibition of α-amylase in vitro, suggesting its potential as a therapeutic candidate for diabetes management .

Mechanism of Action

The mechanism of action of methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazolo[3,4-b]pyridine derivatives, which are often studied for their antimicrobial, anticancer, or enzyme-inhibitory activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight Key Features/Activities Reference
Target Compound R₁ = (1,3-dimethylpyrazol-4-yl)sulfonyl C₁₇H₁₈N₄O₄S 374.41 Sulfonyl group enhances polarity; ester moiety may improve bioavailability
Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate R₁ = 4-chlorobenzyl C₁₇H₁₆ClN₃O₂ 329.78 Chlorophenyl group increases lipophilicity; potential antimicrobial activity inferred from analogs
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid R₁ = 4-chlorobenzyl; R₂ = COOH C₁₆H₁₄ClN₃O₂ 315.75 Carboxylic acid group enhances solubility; potential for salt formation
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid R₁ = 3-methoxyphenyl; R₂ = COOH C₁₆H₁₅N₃O₃ 297.31 Methoxy group may influence receptor binding; tested in heterocyclic libraries
N-[4-(4-Chloro-3,5-dimethylpyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide R₁ = ethyl; R₂ = CONH-aryl C₂₃H₂₄ClN₆O 453.93 Amide group stabilizes interactions; pyrazole substituent may enhance target specificity

Key Structural and Functional Differences

Sulfonyl vs. Benzyl/Amide Substituents :

  • The sulfonyl group in the target compound increases polarity compared to lipophilic 4-chlorobenzyl or amide substituents in analogs. This may affect membrane permeability and metabolic stability .
  • Amide-containing analogs (e.g., the carboxamide derivative in ) show enhanced hydrogen-bonding capacity, which is critical for target protein interactions.

Ester vs. Carboxylic Acid Moieties :

  • The methyl ester in the target compound is likely a prodrug form, hydrolyzing in vivo to a carboxylic acid (as seen in ). This modification balances solubility and absorption .
  • Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility but may require formulation adjustments for bioavailability.

Pyrazole Linkage: The 1,3-dimethylpyrazole sulfonyl group in the target compound differs from the 4-chlorophenyl or methoxyphenyl substituents in analogs. Pyrazole rings are known to participate in π-π stacking and hydrophobic interactions, influencing binding to enzymes like kinases or antimicrobial targets .

Biological Activity

Methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₁H₁₃N₃O₄S
Molecular Weight 273.31 g/mol
CAS Number Not specifically listed

The structure includes a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit notable anticancer properties. For instance, derivatives of this structure have shown efficacy against various cancer cell lines such as:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer (HCT116)

In vitro studies have reported IC₅₀ values indicating significant cytotoxicity against these cancer types, suggesting that this compound may share similar properties .

2. Anti-inflammatory Effects

Compounds with the pyrazole structure have also been associated with anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. This activity has been linked to the compound's ability to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolism .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the pyrazolo[3,4-b]pyridine core significantly influence biological activity. Key factors include:

  • Substituent Size and Position : The size and electronic properties of substituents on the pyrazole ring affect binding affinity to target proteins.
  • Hydrophobic Interactions : The presence of hydrophobic tails can enhance potency against certain cancer cell lines.

For example, compounds with bulky substituents at specific positions on the pyrazole ring demonstrated improved agonistic activity towards PPARα .

Case Study 1: Antitumor Activity

A study conducted by Rao et al. synthesized various derivatives of pyrazolo[3,4-b]pyridines and evaluated their anticancer activity against Mycobacterium tuberculosis and various cancer cell lines. One derivative exhibited promising results in reducing tumor growth in xenograft models .

Case Study 2: Inhibition Studies

Research has indicated that certain derivatives of this compound inhibit key kinases involved in cancer progression. The evaluation included both in vitro assays and molecular docking studies to elucidate binding interactions with target proteins .

Q & A

Q. What are the established synthetic protocols for methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves sulfonylation of pyrazole intermediates followed by coupling with pyridopyrazole carboxylates. For example:
  • Step 1 : Prepare the sulfonyl pyrazole intermediate via sulfonylation of 1,3-dimethyl-1H-pyrazole using chlorosulfonic acid or sulfur trioxide .
  • Step 2 : Couple the sulfonyl pyrazole with a pre-synthesized pyrazolo[3,4-b]pyridine-4-carboxylate core under reflux conditions in xylene or toluene (25–30 hours), using chloranil as an oxidizing agent to facilitate cyclization .
  • Purification : Recrystallize the crude product from methanol or ethanol to isolate the pure compound .

Q. How can the crystal structure of this compound be determined to confirm its molecular geometry?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .
  • Refinement : Refine the structure using SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms can be placed geometrically and refined using a riding model .
  • Visualization : Generate ORTEP diagrams using WinGX or ORTEP-3 to illustrate anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables such as temperature (80–120°C), solvent polarity (xylene vs. DMF), and stoichiometry of sulfonating agents .
  • Catalyst Screening : Evaluate Lewis acids (e.g., AlCl₃) or iodine to accelerate sulfonylation .
  • Real-Time Monitoring : Employ FT-IR or HPLC to track reaction progress and identify intermediates .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level) to confirm assignments .
  • High-Resolution Mass Spectrometry (HRMS) : Use HRMS to verify molecular ion peaks and rule out impurities .
  • Twinned Crystals : If X-ray data shows twinning, use SHELXL’s TWIN/BASF commands to refine the twin law and improve model accuracy .

Q. What strategies mitigate hygroscopicity or instability during storage?

  • Methodological Answer :
  • Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents and prevent hydrolysis .
  • Storage : Store in airtight containers with desiccants (e.g., silica gel) at –20°C. For long-term stability, consider nitrogen-purged vials .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways and optimize storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.